molecular formula C19H16N4O5S B3304230 4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 921585-66-2

4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No. B3304230
CAS RN: 921585-66-2
M. Wt: 412.4 g/mol
InChI Key: TZUMRFOVVYSPIQ-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as MPT0G030, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Pyridazinone derivatives have been reported to possess antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them potentially useful in the treatment of infectious diseases.

Antidepressant Activity

Some pyridazinone derivatives have shown antidepressant effects . They could potentially be used in the treatment of depression and related mental health conditions.

Anticancer Activity

Certain pyridazinone derivatives have demonstrated anticancer activity . They could potentially be used in the development of new cancer treatments.

Antiplatelet Activity

Pyridazinone derivatives have been found to inhibit platelet aggregation . This makes them potentially useful in preventing blood clots and related conditions.

Antiulcer Activity

Some pyridazinone derivatives have shown antiulcer effects . They could potentially be used in the treatment of ulcers.

Herbicidal Activity

Pyridazinone derivatives have also been used as agrochemicals . They can act as herbicides, helping to control unwanted plant growth.

Antifeedant Activity

Certain pyridazinone derivatives have demonstrated antifeedant properties . They could potentially be used in pest control by discouraging pests from feeding.

Mechanism of Action

While the exact mechanism of action for “4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide” is not known, similar compounds have been found to inhibit the kinase activity of both native BCR-ABL and the T315I mutant . This suggests that “4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide” might also act as a kinase inhibitor.

Future Directions

Given the potential of similar compounds in the treatment of chronic myeloid leukemia , “4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide” could also be a subject of future research in this area. Further studies could focus on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile.

properties

IUPAC Name

4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-12-3-4-14(11-17(12)23(25)26)19(24)20-15-7-5-13(6-8-15)16-9-10-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUMRFOVVYSPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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